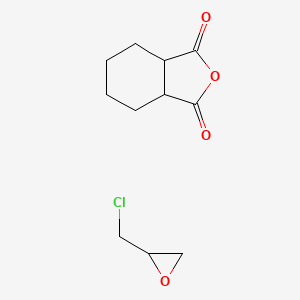
3a,4,5,6,7,7a-Hexahydroisobenzofuran-1,3-dione; 2-(chloromethyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Isobenzofurandione, hexahydro-, polymer with (chloromethyl)oxirane is a polymeric compound formed by the reaction of 1,3-Isobenzofurandione, hexahydro- with (chloromethyl)oxirane. This compound is known for its unique chemical properties and is used in various industrial applications due to its stability and reactivity.
Preparation Methods
The synthesis of 1,3-Isobenzofurandione, hexahydro-, polymer with (chloromethyl)oxirane involves the reaction of 1,3-Isobenzofurandione, hexahydro- with (chloromethyl)oxirane under controlled conditions. The reaction typically requires a catalyst to facilitate the polymerization process. Industrial production methods often involve the use of high-pressure reactors and precise temperature control to ensure the desired polymer structure is achieved .
Chemical Reactions Analysis
1,3-Isobenzofurandione, hexahydro-, polymer with (chloromethyl)oxirane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,3-Isobenzofurandione, hexahydro-, polymer with (chloromethyl)oxirane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and mechanical properties .
Mechanism of Action
The mechanism of action of 1,3-Isobenzofurandione, hexahydro-, polymer with (chloromethyl)oxirane involves its ability to form stable chemical bonds with other molecules. This polymer can interact with various molecular targets through covalent bonding, hydrogen bonding, and van der Waals forces. These interactions enable the polymer to exert its effects in different applications, such as enhancing the mechanical strength of materials or improving the stability of drug formulations .
Comparison with Similar Compounds
1,3-Isobenzofurandione, hexahydro-, polymer with (chloromethyl)oxirane can be compared with other similar compounds, such as:
1,2-Cyclohexanedicarboxylic anhydride: Known for its use in the production of plasticizers and resins.
Hexahydrophthalic anhydride: Commonly used in the manufacture of epoxy resins and coatings.
Araldite HT 907: A specific type of epoxy resin used in high-temperature applications .
The uniqueness of 1,3-Isobenzofurandione, hexahydro-, polymer with (chloromethyl)oxirane lies in its ability to form stable polymers with a wide range of applications, from industrial coatings to medical devices.
Properties
CAS No. |
31095-87-1 |
|---|---|
Molecular Formula |
C11H15ClO4 |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione;2-(chloromethyl)oxirane |
InChI |
InChI=1S/C8H10O3.C3H5ClO/c9-7-5-3-1-2-4-6(5)8(10)11-7;4-1-3-2-5-3/h5-6H,1-4H2;3H,1-2H2 |
InChI Key |
ZFONJYDZKKEDSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)OC2=O.C1C(O1)CCl |
Related CAS |
31095-87-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















